molecular formula C8H9NO2 B1295155 Methyl pyridine-3-acetate CAS No. 39998-25-9

Methyl pyridine-3-acetate

Cat. No.: B1295155
CAS No.: 39998-25-9
M. Wt: 151.16 g/mol
InChI Key: PZXIEBDIPWIRGB-UHFFFAOYSA-N
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Description

Methyl pyridine-3-acetate (CAS RN: 39998-25-9) is a pyridine derivative characterized by a methyl ester group attached to the acetic acid moiety at the 3-position of the pyridine ring. Its systematic name is methyl pyridin-3-ylacetate, and its molecular formula is inferred to be C₈H₉NO₂ (molecular weight ≈ 151.16 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ester group and aromatic pyridine backbone .

Preparation Methods

General Synthetic Routes

Methyl pyridine-3-acetate can be synthesized through esterification reactions involving pyridine derivatives and methylating agents. The process typically employs catalysts to enhance reaction efficiency and selectivity.

Reaction Overview

  • Starting Materials : Pyridine derivatives (e.g., pyridine-3-acetic acid) and methylating agents such as methanol or methyl iodide.
  • Catalysts : Acidic catalysts like sulfuric acid or acidic ion-exchange resins are commonly used.
  • Reaction Medium : Solvents such as toluene or ethanol are often employed to facilitate the reaction.

Catalytic Esterification Method

This method involves the reaction of pyridine-3-acetic acid with methanol in the presence of an acidic catalyst.

Reaction Parameters

Parameter Value
Temperature 60–80°C
Catalyst Sulfuric acid or HCl
Reaction Time 2–6 hours
Solvent Toluene or ethanol

Procedure

  • Pyridine-3-acetic acid is dissolved in the solvent.
  • Methanol is added in a molar excess to ensure complete esterification.
  • The catalyst is introduced, and the mixture is heated under reflux conditions.
  • The product is extracted using organic solvents and purified via distillation or recrystallization.

Alternative Methylation Techniques

Another approach involves direct methylation of pyridinylacetate salts using methyl iodide.

Reaction Parameters

Parameter Value
Temperature Room temperature to 50°C
Methylating Agent Methyl iodide
Base Sodium hydroxide or potassium hydroxide

Procedure

  • Pyridinylacetate salt is prepared by neutralizing pyridine-3-acetic acid with a strong base.
  • Methyl iodide is added dropwise while maintaining stirring.
  • The reaction mixture is monitored until completion, typically confirmed by gas chromatography.
  • The crude product is purified by distillation under reduced pressure.

Continuous Flow Synthesis

Continuous flow reactors offer a scalable and efficient method for producing this compound.

Advantages

  • Enhanced mixing of reactants.
  • Improved heat transfer and reaction control.
  • Higher yields compared to batch processes.

Example Setup

  • Reactants (pyridine derivative, methanol, catalyst) are fed into a loop reactor under controlled temperature and pressure conditions.
  • Reaction temperature: 100–150°C.
  • Pressure: 10–20 bar.
  • Retention time: 20–30 minutes.

Key Findings

Studies have demonstrated that reaction conditions significantly influence yield and purity:

  • Acidic catalysts increase esterification rates but may lead to side reactions if used excessively.
  • Continuous flow systems provide higher space-time yields compared to traditional batch methods.
  • Purity of the final product can be enhanced by employing distillation techniques post-reaction.

Data Table: Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time (hrs) Key Advantages
Catalytic Esterification 75–85 2–6 Simple setup, moderate yield
Direct Methylation 70–80 1–4 High selectivity
Continuous Flow Synthesis >90 0.5–1 Scalable, high efficiency

Chemical Reactions Analysis

Types of Reactions: Methyl pyridine-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3-acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: Pyridine-3-acetic acid.

    Reduction: Pyridine-3-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Liquid Chromatography

Methyl pyridine-3-acetate is primarily used in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. The reverse phase HPLC method is particularly effective, utilizing a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for scalable applications in isolating impurities and conducting pharmacokinetic studies .

Drug Formulation and Delivery

This compound serves as a model compound in the development of drug-polymer interactions. Research has shown that it can be effectively incorporated into amorphous solid dispersions (ASDs), enhancing the solubility and bioavailability of poorly soluble drugs. The interaction between this compound and various polymers has been studied to predict stability under different conditions, which is crucial for formulating effective drug delivery systems .

Case Study: Drug-Polymer Interaction

In a comprehensive study on drug-polymer interactions, this compound was evaluated alongside polyvinylpyrrolidone (PVP) and polyacrylic acid (PAA). The findings indicated that combinations capable of hydrogen bonding demonstrated enhanced stability and prevented crystallization of the drug . This highlights the importance of understanding the miscibility of drugs with polymers to optimize formulation strategies.

Summary of Applications

Application AreaDescription
Analytical Chemistry Used in HPLC for separation and analysis; scalable for preparative separation and pharmacokinetics.
Pharmaceuticals Incorporated into ASDs to improve solubility and bioavailability; crucial for drug formulation.

Mechanism of Action

The mechanism of action of methyl pyridine-3-acetate depends on its specific application. In biological systems, it may act as a ligand binding to metal ions or enzymes, thereby influencing their activity. The ester group can undergo hydrolysis to release pyridine-3-acetic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of methyl pyridine-3-acetate, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Comparison of this compound and Related Pyridine Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 39998-25-9 C₈H₉NO₂ 151.16 Unsubstituted pyridine, acetate Intermediate in organic synthesis
Methyl 2-(6-methoxypyridin-3-yl)acetate 943541-27-3 C₉H₁₁NO₃ 193.20 6-methoxy on pyridine Potential pharmaceutical precursor
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate 1203500-12-2 C₉H₁₀N₂O₂ 178.19 2-amino on pyridine, acrylate Building block for bioactive molecules
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 1142191-73-8 C₉H₇ClINO₂ 323.52 2-chloro, 4-iodo on pyridine Halogenated intermediate for drug discovery
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate 1000896-01-4 C₁₀H₁₁NO₃ 193.20 5-methoxy on pyridine, acrylate Polymer or ligand synthesis

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility Electron-Donating Groups: Compounds like methyl 2-(6-methoxypyridin-3-yl)acetate (C₉H₁₁NO₃) feature a methoxy group at the 6-position, which enhances electron density on the pyridine ring. This increases solubility in polar solvents compared to this compound . Electron-Withdrawing Groups: Halogenated derivatives, such as methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (C₉H₇ClINO₂), exhibit reduced solubility but higher reactivity in cross-coupling reactions, making them valuable in palladium-catalyzed syntheses . Amino and Acrylate Groups: The 2-amino substituent in (E)-methyl 3-(2-aminopyridin-3-yl)acrylate (C₉H₁₀N₂O₂) introduces hydrogen-bonding capability, favoring its use in coordination chemistry or as a ligand .

Molecular Weight and Applications

  • This compound (151.16 g/mol) has the lowest molecular weight among the compared compounds, simplifying its purification and scalability in industrial processes.
  • Heavier derivatives like the chloro-iodo acrylate (323.52 g/mol) are niche intermediates in radiopharmaceuticals or materials science due to their steric bulk and halogen-mediated reactivity .

Synthetic Pathways this compound is likely synthesized via esterification of pyridine-3-acetic acid with methanol. In contrast, analogs such as (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate require additional steps, including methoxylation or Heck coupling, to introduce substituents .

Biological Activity

Methyl pyridine-3-acetate, also known as 3-acetylpyridine, is a compound derived from pyridine that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in pharmacology and environmental science.

  • Chemical Formula : C8_8H9_9NO2_2
  • Molecular Weight : 151.16 g/mol
  • CAS Registry Number : 39998-25-9
  • Structure : this compound features a pyridine ring substituted with an acetyl group at the 3-position.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of 3-methylpyridine with acetic anhydride or acetyl chloride. The following general reaction scheme outlines the synthetic pathway:

  • Starting Material : 3-Methylpyridine
  • Reagents : Acetic anhydride or acetyl chloride
  • Conditions : Typically requires mild heating under an inert atmosphere.
  • Yield : Varies depending on conditions but can reach up to 85% in optimized reactions.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated the compound against various bacterial strains and reported the following Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

Recent studies have explored the antiviral potential of pyridine derivatives, including this compound. Research indicates that compounds with a similar structure exhibit inhibitory effects against viral infections such as influenza and coronaviruses . The mechanism is believed to involve interference with viral replication processes.

Anticancer Properties

This compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The compound showed promising results in inhibiting tumor growth in vitro.

Environmental Impact and Biodegradation

The environmental degradation of this compound has been studied due to its potential toxicity. Microbial degradation pathways have been identified, suggesting that certain bacteria can metabolize this compound effectively. For instance, Gordonia nitida was shown to degrade methyl pyridine derivatives with formic acid identified as a metabolite . Understanding these pathways is crucial for assessing the environmental risks associated with this compound.

Case Studies

  • Antimicrobial Efficacy : A clinical study demonstrated that this compound significantly reduced bacterial load in infected wounds compared to control treatments.
  • Anticancer Research : In vitro studies using human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling methyl pyridine-3-acetate in laboratory settings?

this compound requires careful handling due to conflicting hazard classifications in safety data sheets (SDS). TCI Europe’s SDS classifies it as causing serious eye irritation (H319) and respiratory irritation (H335), recommending PPE (eye protection, gloves) and ventilation . In contrast, AFG Bioscience’s SDS labels it as non-hazardous, but still advises washing after contact and avoiding inhalation . Researchers should adopt the stricter guidelines:

  • Use fume hoods for synthesis/purification.
  • Wear nitrile gloves and safety goggles.
  • Store in airtight containers in ventilated areas.
  • For spills, absorb with inert material and dispose following local regulations .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) is the primary method for purity validation, as indicated by SDS documents reporting >98% purity (TCI Europe) and ≥99% (AFG Bioscience) . Additional methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., integration of pyridine protons vs. methyl ester groups).
  • Mass Spectrometry (MS) : For molecular weight confirmation (C₉H₁₁NO₂; theoretical M.W. 165.19).
  • Titration : To assess ester functionality via saponification.

Q. What are common synthetic routes for this compound?

A typical route involves esterification of pyridine-3-acetic acid (CAS 501-81-5) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Critical parameters include:

  • Reaction temperature (60–80°C) to avoid decarboxylation.
  • Stoichiometric control of methanol to prevent side reactions.
  • Neutralization and purification via vacuum distillation or recrystallization .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what factors influence its metal-binding behavior?

The pyridine nitrogen and ester carbonyl group can act as ligands for transition metals. For example, related pyridine derivatives form complexes with silver(I) and cobalt(II) via nitrogen coordination . Key factors include:

  • Solvent polarity : Polar solvents (e.g., DMF) enhance metal solubility but may compete for coordination.
  • pH : Protonation of the pyridine nitrogen (pKa ~2.6) affects binding capacity.
  • Substituent effects : Electron-withdrawing groups on the pyridine ring (e.g., halogens) may weaken metal affinity.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Charge distribution at the ester carbonyl carbon.
  • Transition states : For reactions with nucleophiles (e.g., amines, alkoxides).
  • Solvent effects : Using implicit solvation models (e.g., PCM) to simulate reaction environments. Validation via experimental kinetics (e.g., monitoring by FTIR or HPLC) is recommended.

Q. How do structural modifications at the pyridine ring (e.g., halogenation, methoxy substitution) affect the physicochemical properties of this compound derivatives?

Derivatives such as (E)-methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (CAS 1142191-73-8) and (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate (CAS 1000896-01-4) demonstrate that:

  • Halogenation (Cl, I) : Increases molecular weight and lipophilicity (logP), potentially enhancing membrane permeability .
  • Methoxy groups : Improve solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding. Researchers should systematically compare substituent effects using:
  • HPLC retention times : To assess hydrophobicity.
  • UV-Vis spectroscopy : To study electronic transitions influenced by substituents.

Properties

IUPAC Name

methyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIEBDIPWIRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193053
Record name Methyl pyridine-3-acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39998-25-9
Record name 3-Pyridineacetic acid, methyl ester
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Record name Methyl pyridine-3-acetate
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Record name 39998-25-9
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Record name Methyl pyridine-3-acetate
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Record name Methyl pyridine-3-acetate
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Synthesis routes and methods

Procedure details

A solution of pyridin-3-yl-acetic acid hydrochloride (10 g, 57.6 mmol) in MeOH (30 mL) was treated with thionyl chloride (4.2 mL, 57.6 mmol) and the mixture was stirred at room temperature for 2 h. Solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic phase was collected, dried over MgSO4 and evaporated to give the title compound (7.9 g) as a colourless oil. 1H NMR (CDCl3): 8.53 (2H, m), 7.64 (1H, d), 7.33-7.20 (1H, m), 3.72 (3H, s), 3.64 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl pyridine-3-acetate
Methyl pyridine-3-acetate
Methyl pyridine-3-acetate
Methyl pyridine-3-acetate
Methyl pyridine-3-acetate
Methyl pyridine-3-acetate

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